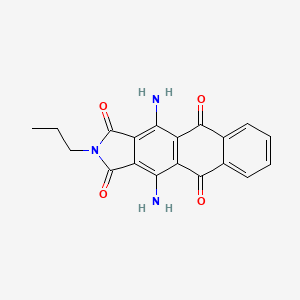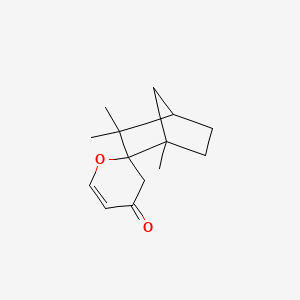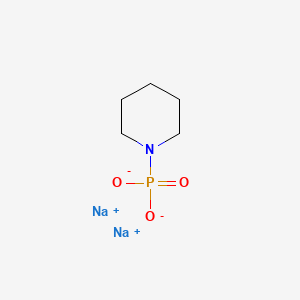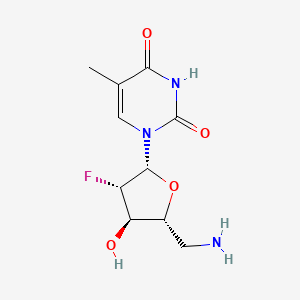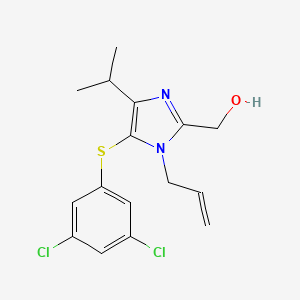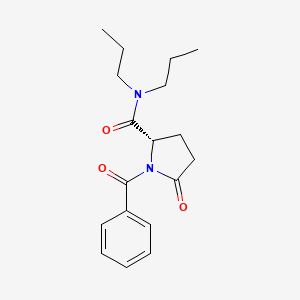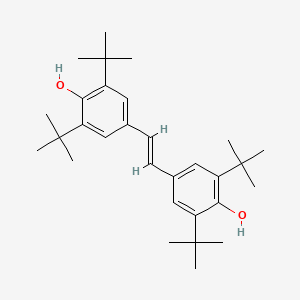
Dioctylbis(3,5,5-trimethylhexanoyloxy)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dioctylbis(3,5,5-trimethylhexanoyloxy)stannane is a heterocyclic organic compound with the molecular formula C₃₄H₆₈O₄Sn and a molecular weight of 659.611 g/mol . It is primarily used for research purposes and is known for its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dioctylbis(3,5,5-trimethylhexanoyloxy)stannane typically involves the reaction of dioctyltin oxide with 3,5,5-trimethylhexanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents and catalysts to facilitate the reaction and improve yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .
Analyse Chemischer Reaktionen
Types of Reactions
Dioctylbis(3,5,5-trimethylhexanoyloxy)stannane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome but typically involve controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield oxidized tin compounds, while substitution reactions can produce a variety of substituted stannanes .
Wissenschaftliche Forschungsanwendungen
Dioctylbis(3,5,5-trimethylhexanoyloxy)stannane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Wirkmechanismus
The mechanism of action of Dioctylbis(3,5,5-trimethylhexanoyloxy)stannane involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dioctyltin oxide
- Dioctyltin dichloride
- Dibutyltin dilaurate
Uniqueness
Dioctylbis(3,5,5-trimethylhexanoyloxy)stannane is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .
Eigenschaften
CAS-Nummer |
85702-87-0 |
|---|---|
Molekularformel |
C34H68O4Sn |
Molekulargewicht |
659.6 g/mol |
IUPAC-Name |
[dioctyl(3,5,5-trimethylhexanoyloxy)stannyl] 3,5,5-trimethylhexanoate |
InChI |
InChI=1S/2C9H18O2.2C8H17.Sn/c2*1-7(5-8(10)11)6-9(2,3)4;2*1-3-5-7-8-6-4-2;/h2*7H,5-6H2,1-4H3,(H,10,11);2*1,3-8H2,2H3;/q;;;;+2/p-2 |
InChI-Schlüssel |
MSGARTJEYPEKJX-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCC[Sn](CCCCCCCC)(OC(=O)CC(C)CC(C)(C)C)OC(=O)CC(C)CC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




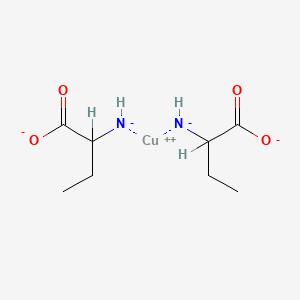
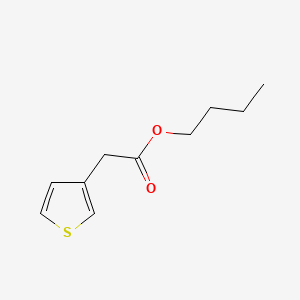

![(3-Chloro-2-hydroxypropyl)diethyl[2-[(1-oxoallyl)oxy]ethyl]ammonium chloride](/img/structure/B12680954.png)
